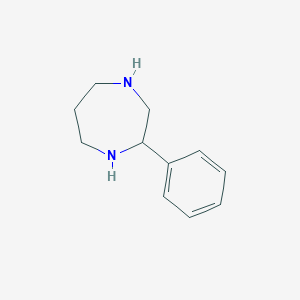

2-Phenyl-1,4-diazepane

Übersicht

Beschreibung

2-Phenyl-1,4-diazepane is a useful research compound. Its molecular formula is C11H16N2 and its molecular weight is 176.26 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von Benzodiazepinen

2-Phenyl-1,4-diazepane wird bei der Synthese von Benzodiazepinen verwendet . Benzodiazepine weisen ein breites Spektrum wertvoller pharmakologischer Wirkungen auf und gehören zu den führenden Medikamenten, die häufig für verschiedene Pathologien verschrieben werden . Das 1,4-Benzodiazepin-2-on-Grundgerüst ist ein essentieller Pharmakophor in der pharmazeutischen Industrie .

Anxiolytika

Benzodiazepine, die aus this compound synthetisiert werden können, finden verschiedene therapeutische Anwendungen als Anxiolytika . Dies sind Medikamente, die Angstzustände hemmen.

Hypnotika

Benzodiazepine werden auch als Hypnotika verwendet . Dies sind Medikamente, die Schlaf induzieren, und sie werden häufig bei der Behandlung von Schlaflosigkeit eingesetzt.

Antiarrhythmika

Eine weitere Anwendung von Benzodiazepinen ist ihre Verwendung als Antiarrhythmika . Dies sind Medikamente, die zur Unterdrückung abnormaler Herzrhythmen wie Vorhofflimmern, Vorhofflattern, Kammertachykardie und Kammerflimmern eingesetzt werden.

Vasopressin-Antagonisten

Benzodiazepine werden als Vasopressin-Antagonisten verwendet . Dies sind Mittel, die die Wirkung von Vasopressin hemmen, einem Hormon, das die Menge des in den Nieren rückresorbierten Wassers erhöht.

HIV-Reverse-Transkriptase-Inhibitoren

Benzodiazepine haben sich als HIV-Reverse-Transkriptase-Inhibitoren erwiesen . Dies sind Medikamente, die die Reverse Transkriptase hemmen, ein Enzym, das HIV zur Replikation seines genetischen Materials verwendet.

Cholecystokinin-Antagonisten

Benzodiazepine werden als Cholecystokinin-Antagonisten verwendet . Dies sind Medikamente, die die Wirkung von Cholecystokinin blockieren, einem Hormon, das die Verdauung von Fett und Protein stimuliert.

Antiproliferative Mittel

Einige Studien haben die antiproliferative Wirkung von Benzodiazepinen gegen Zelltumoren gezeigt <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width

Safety and Hazards

Zukünftige Richtungen

1,4-Diazepine derivatives, including 2-Phenyl-1,4-diazepane, with significant biological activities could be explored for potential use in the pharmaceutical industries . This suggests that future research may focus on the development of new synthetic routes and the exploration of their biological activities.

Wirkmechanismus

Target of Action

The primary targets of 2-Phenyl-1,4-diazepane are likely to be similar to those of other diazepine derivatives. Diazepines, such as 1,4-benzodiazepines, are known to interact with the gamma-aminobutyric acid (GABA) neurotransmitter system, the major inhibitory neurotransmitter in the brain . They bind to GABA A receptors and potentiate the inhibitory action of GABA .

Mode of Action

This compound, like other diazepines, is likely to enhance the effect of GABA in the central nervous system (CNS). By binding to GABA A receptors, it potentiates the inhibitory action of GABA, leading to decreased neuronal excitability .

Biochemical Pathways

This system plays a crucial role in numerous physiological processes, including sleep regulation, muscle relaxation, and anxiety reduction .

Pharmacokinetics

Diazepines generally have good absorption, distribution, metabolism, and excretion (adme) properties . The compound’s bioavailability would be influenced by these factors, but specific details would require further investigation.

Result of Action

The molecular and cellular effects of this compound are likely to be similar to those of other diazepines. These effects include decreased neuronal excitability and potentiation of the inhibitory action of GABA . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the synthesis of diazepane derivatives can be influenced by the type of catalyst used . Additionally, factors such as temperature, pH, and the presence of other substances could potentially affect the stability and efficacy of the compound.

Biochemische Analyse

Biochemical Properties

It is known that diazepines, a class of compounds to which 2-Phenyl-1,4-diazepane belongs, interact with various enzymes and proteins

Cellular Effects

It is known that diazepines can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that diazepines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Eigenschaften

IUPAC Name |

2-phenyl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-5-10(6-3-1)11-9-12-7-4-8-13-11/h1-3,5-6,11-13H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQOLMVXRIQLMNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(NC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378061 | |

| Record name | 2-phenyl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105627-85-8 | |

| Record name | 2-phenyl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyl-1,4-diazepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B33714.png)